molecular formula C16H32O3 B8266480 Tert-butyl 12-hydroxydodecanoate

Tert-butyl 12-hydroxydodecanoate

Cat. No. B8266480
M. Wt: 272.42 g/mol
InChI Key: LQQCDKUIRGNVGU-UHFFFAOYSA-N
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Description

Tert-butyl 12-hydroxydodecanoate is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
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Scientific Research Applications

Oxidative Stress and DNA Damage

Tert-butyl hydroperoxide, a related compound to Tert-butyl 12-hydroxydodecanoate, has been studied for its effects on oxidative stress and DNA damage in cells. Research conducted on murine hybridoma cells treated with tert-butyl hydroperoxide revealed significant DNA base damage at specific concentrations, suggesting its role in inducing oxidative stress leading to cellular damage (Altman et al., 1993).

Hydroxyl Group Protection

In chemical synthesis, compounds similar to this compound are used for protecting hydroxyl groups. Dimethyl-tert-butylsilyl, an agent developed for this purpose, is stable under various conditions and has applications in synthesizing prostaglandins (Corey & Venkateswarlu, 1972).

Chemistry and Biology of Tert-butyl Group

The tert-butyl group, a key component of this compound, plays a significant role in chemical transformations and has implications in natural biosynthetic and biodegradation pathways. Its unique reactivity pattern and application in biocatalytic processes are notable (Bisel, Al-Momani & Müller, 2008).

Application in Aminocarbonates

Tert-butyl aminocarbonate, a compound derived from reactions involving tert-butyl groups, demonstrates the ability to rapidly acylate amines. This showcases the tert-butyl group's potential in organic and aqueous solutions (Harris & Wilson, 1983).

Aerobic Cleavage of Benzylic CC Bonds

The ability of tert-butyl nitrite to initiate the aerobic cleavage of benzylic CC bonds in a metal-free environment highlights another application of tert-butyl derivatives. This process is enhanced by using compressed carbon dioxide, demonstrating the compound's potential in green chemistry (Miao, Yu & He, 2011).

properties

IUPAC Name

tert-butyl 12-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-16(2,3)19-15(18)13-11-9-7-5-4-6-8-10-12-14-17/h17H,4-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQCDKUIRGNVGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.